Boc-Leu-y(CH2NH)-Asp(OBzl)-OH
Description
Overview of Pseudopeptides as Peptide Mimetics in Academic Research
Peptides are crucial signaling molecules in a vast array of physiological processes. However, their use as therapeutic agents is often limited by their susceptibility to degradation by proteases, poor oral bioavailability, and short half-lives. To address these challenges, researchers have developed "peptidomimetics," which are molecules designed to replicate the biological activity of a natural peptide but with improved drug-like properties. jocpr.com
Pseudopeptides are a major class of peptidomimetics where the peptide backbone itself is modified. researchgate.net Specifically, one or more of the amide bonds (-CO-NH-) that link the amino acid residues are replaced with a surrogate group. ekb.eg This strategic modification can render the molecule resistant to cleavage by peptidases, the enzymes responsible for peptide degradation. jocpr.com Furthermore, altering the backbone can influence the molecule's conformation, flexibility, and polarity, which can lead to enhanced receptor binding affinity, selectivity, and improved pharmacokinetic profiles. In academic research, pseudopeptides are invaluable tools for studying protein-protein interactions, developing enzyme inhibitors, and creating novel therapeutic leads for a wide range of diseases. researchgate.net
Significance of Amide Bond Isosteres in Modulating Peptide Properties
The amide bond is a fundamental feature of peptides, but its susceptibility to enzymatic hydrolysis is a primary driver for its modification in drug design. nih.gov An amide bond isostere is a chemical group that mimics the size, shape, and electronic properties of the amide bond but is resistant to hydrolysis. ekb.egnih.gov The introduction of these surrogates is a cornerstone of medicinal chemistry.
There are numerous types of amide bond isosteres, each conferring unique properties to the resulting pseudopeptide. researchgate.net Examples include thioamides (-CS-NH-), esters (-CO-O-), and alkenes (-CH=CH-). nih.gov The choice of isostere can profoundly impact the pseudopeptide's characteristics. For instance, replacing an amide with an ester can alter hydrogen bonding capacity, while an alkene isostere removes both hydrogen bond donor and acceptor capabilities, significantly increasing hydrophobicity. nih.govnih.gov
The methylene-amine linkage, -CH2-NH-, also known as a reduced amide, is a particularly significant isostere. nih.gov This modification removes the carbonyl oxygen, thereby eliminating a key hydrogen bond acceptor site. It introduces a basic nitrogen atom, which can be protonated at physiological pH, and increases the flexibility of the peptide backbone. This combination of properties makes the reduced amide isostere a powerful tool for modulating the biological activity and stability of peptides.
Contextualizing Boc-Leu-ψ(CH2NH)-Asp(OBzl)-OH as a Specialized Peptide Derivative
Boc-Leu-ψ(CH2NH)-Asp(OBzl)-OH is a precisely designed chemical entity that embodies the principles of pseudopeptide chemistry. It is a dipeptide mimetic where the amide bond between a Leucine (B10760876) (Leu) and an Aspartic acid (Asp) residue has been replaced by a methylene-amine [ψ(CH2NH)] linkage.
Several key features make this compound a specialized and valuable reagent:
Protecting Groups : The "Boc" (tert-butyloxycarbonyl) group on the N-terminus and the "OBzl" (benzyl ester) on the side chain of the aspartic acid are protecting groups. These are essential in peptide synthesis, allowing for controlled, stepwise assembly of larger peptide chains without unwanted side reactions. chemimpex.comwiley-vch.de
Reduced Amide Linkage : The central ψ(CH2NH) bond provides resistance to enzymatic degradation and alters the conformational and electronic properties compared to a natural Leu-Asp dipeptide. chemimpex.com
Functional Side Chains : The isobutyl side chain of leucine and the protected carboxylic acid of aspartic acid provide points for specific interactions with biological targets.
This compound is not an end-product drug itself but a critical building block. Researchers use it to incorporate a stable, modified Leu-Asp unit into larger peptide sequences, aiming to create novel therapeutics, particularly enzyme inhibitors, for applications in areas like oncology and neuroscience. chemimpex.com
Table 1: Physicochemical Properties of Boc-Leu-ψ(CH2NH)-Asp(OBzl)-OH
| Property | Value | Source |
|---|---|---|
| CAS Number | 204199-67-7 | chemimpex.com |
| Molecular Formula | C22H34N2O6 | chemimpex.com |
| Molecular Weight | 422.52 g/mol | chemimpex.com |
| Appearance | Amorphous white powder | chemimpex.com |
| Purity | ≥ 99% (HPLC) | chemimpex.com |
| Optical Rotation | [α]D = -25 ± 2º (c=1 in DMF) | chemimpex.com |
Historical Development of Methylene-Amine Pseudopeptide Linkages in Research
The concept of modifying the peptide bond to enhance stability dates back to the mid-20th century, shortly after the fundamental structures of peptides were established. ias.ac.in The specific development of the reduced amide or methylene-amine [ψ(CH2NH)] linkage as a viable isostere gained traction in the latter half of the century as synthetic organic chemistry techniques became more sophisticated.
Early research focused on developing synthetic routes to create this linkage efficiently. A common method that emerged was the reductive amination of an N-protected amino aldehyde with the free amine of another amino acid or peptide. This allowed for the direct incorporation of the ψ(CH2NH) bond into a growing peptide chain.
Subsequent research explored the impact of this modification on peptide structure and function. Conformational studies revealed that the replacement of a planar amide bond with the more flexible, tetrahedral geometry of the reduced amide linkage significantly alters the local and global structure of a peptide. This flexibility can be advantageous, allowing the pseudopeptide to adopt a conformation that binds more tightly to a biological target. The introduction of this isostere has been a key strategy in the development of inhibitors for proteases, where the reduced amide can act as a mimic of the tetrahedral transition state of amide bond hydrolysis.
Structure
3D Structure
Properties
IUPAC Name |
2-[[4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]amino]-4-oxo-4-phenylmethoxybutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O6/c1-15(2)11-17(24-21(28)30-22(3,4)5)13-23-18(20(26)27)12-19(25)29-14-16-9-7-6-8-10-16/h6-10,15,17-18,23H,11-14H2,1-5H3,(H,24,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVZCWDQLBTZGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CNC(CC(=O)OCC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Design Principles for the ψ Ch2nh Isostere
Rationale for Amide Bond Replacement in Peptidomimetic Design
Peptides are highly specific and potent signaling molecules in a vast array of physiological processes, making them attractive candidates for drug development. However, their therapeutic potential is often severely hampered by poor metabolic stability. nih.govscholarsresearchlibrary.com The primary reason for this is the susceptibility of their amide bonds (-CO-NH-) to rapid degradation by proteases, enzymes that are ubiquitous in the gastrointestinal tract and blood plasma. scholarsresearchlibrary.com This enzymatic cleavage leads to a short in-vivo half-life, limiting the peptide's ability to reach its target tissue in a sufficient concentration.
To address this challenge, medicinal chemists employ the strategy of creating "peptidomimetics," which are molecules that mimic the structure and function of natural peptides but with enhanced drug-like properties. researchgate.net A central approach in peptidomimetic design is the replacement of the scissile amide bond with a bioisostere—a chemical group that mimics the physicochemical properties of the amide but is not recognized by proteases. nih.govacs.org The introduction of such a structural motif can lead to peptidomimetics with greater metabolic stability and improved biological properties, turning a fragile peptide lead into a viable drug candidate. nih.gov
Impact of the ψ(CH2NH) Pseudopeptide Bond on Enzymatic Stability in Research Constructs
The reduced amide isostere, ψ(CH2NH), is a widely used and effective replacement for the amide bond. zendy.io This "pseudopeptide" bond is formed by the reduction of the amide's carbonyl group (C=O) to a methylene (B1212753) group (CH2). This seemingly simple modification fundamentally alters the bond's character, removing the site of attack for proteases. As a result, peptides incorporating the ψ(CH2NH) linkage exhibit significantly enhanced stability against enzymatic degradation. capes.gov.br
Research constructs like Boc-Leu-ψ(CH2NH)-Asp(OBzl)-OH are specialized chemical tools that allow for the precise insertion of this stabilizing feature into a larger peptide sequence during synthesis. chemimpex.com The use of such building blocks is crucial in the development of novel drug candidates, as the enhanced stability allows the molecule to persist longer in biological systems, increasing its potential for therapeutic effect. chemimpex.com Studies on analogues of the neuropeptide neurotensin (B549771) have confirmed that those containing the ψ(CH2NH) isostere possess enhanced enzymatic stability. capes.gov.brnih.gov
Considerations for Bioavailability Enhancement in Peptide Analogs
Bioavailability—the fraction of an administered drug that reaches the systemic circulation—is another major hurdle for peptide-based drugs, which typically exhibit values of less than 1-2% when taken orally. nih.gov This is due to both enzymatic degradation and poor permeability across the intestinal epithelium. nih.gov The incorporation of the ψ(CH2NH) isostere, as found in Boc-Leu-ψ(CH2NH)-Asp(OBzl)-OH, addresses both of these issues.
Influence of the Pseudopeptide Linkage on Receptor Interaction Profiles
While enhancing stability and bioavailability is crucial, any modification must ideally preserve or improve the molecule's ability to bind to its biological target. The replacement of an amide bond with a ψ(CH2NH) isostere can have a profound impact on receptor interaction. nih.gov The native amide bond is planar, and its carbonyl oxygen often serves as a critical hydrogen bond acceptor in the ligand-receptor complex. The ψ(CH2NH) linkage removes this hydrogen bond acceptor and introduces a more flexible, tetrahedral geometry at the carbon atom.
This structural alteration can dramatically change the binding affinity and biological activity. The outcome is highly dependent on the specific location of the modification within the peptide sequence. In some cases, if the original amide bond was not critical for binding or if the new conformation is more favorable, activity can be retained or even enhanced. For instance, a neurotensin analogue with a ψ(CH2NH) bond at the Lys8-Lys9 position showed the same receptor affinity but was 10 times more potent in a biological activity assay. nih.gov Conversely, another neurotensin analogue with a ψ(CH2NH) modification at a different position saw its receptor affinity increase over the parent peptide. capes.gov.brnih.gov
However, if the carbonyl oxygen was essential for forming a key hydrogen bond with the receptor, its removal can lead to a significant loss of activity. nih.gov This principle is clearly demonstrated in studies of somatostatin (B550006) analogues, where the effect of the ψ(CH2NH) substitution is highly position-dependent.
Interactive Data Table: Effect of ψ(CH2NH) Isostere Position on Somatostatin Analogue Activity
The following data from a study on a potent somatostatin octapeptide analogue illustrates how the position of the ψ(CH2NH) modification dramatically influences biological activity. nih.gov The parent analogue had an in-vivo potency of 8000% and an in-vitro potency of 100% relative to native somatostatin (SRIF).
| Position of ψ(CH2NH) Substitution | In-Vivo Activity (% of SRIF) | In-Vitro Activity (% of SRIF) | Outcome |
| Cys²-Tyr³ | 2000% | 17% | High in-vivo activity retained |
| Lys⁵-Val⁶ | 800% | 67% | High activity retained |
| Tyr³-D-Trp⁴ | < 1% | 0.04% | Drastic loss of activity |
| D-Trp⁴-Lys⁵ | < 1% | 0.02% | Drastic loss of activity |
| Val⁶-Cys⁷ | < 1% | 0.2% | Drastic loss of activity |
Data sourced from a study on somatostatin octapeptide analogues. nih.gov
As the table shows, modifications at the Cys² and Lys⁵ positions yielded analogues that retained high potency, whereas modifications at other positions within the core ring structure resulted in a near-complete loss of biological activity. nih.gov This highlights that the ψ(CH2NH) isostere is not just a tool for enhancing stability but also a powerful probe for understanding the specific molecular interactions that govern a peptide's function. nih.gov
Advanced Synthetic Methodologies for Boc Leu ψ Ch2nh Asp Obzl Oh and Its Analogs
Solid-Phase Peptide Synthesis (SPPS) Approaches for ψ(CH₂NH) Pseudopeptides
Solid-phase peptide synthesis (SPPS) offers a robust and efficient platform for the assembly of pseudopeptides containing the ψ(CH₂NH) linkage. The core of this strategy involves the on-resin formation of the methylene-amine bond, typically through a reductive amination reaction. This allows for the iterative addition of amino acid residues to build the desired pseudopeptide sequence.
Reductive Amination Strategies for Incorporating the Methylene-Amine Linkage
Reductive amination is a cornerstone of SPPS for ψ(CH₂NH) pseudopeptides. This reaction involves the formation of an imine intermediate between the free N-terminal amine of a resin-bound peptide and an Nα-protected amino aldehyde, followed by its in-situ reduction to the stable secondary amine of the methylene-amine linkage.
A commonly employed reducing agent for this transformation is sodium cyanoborohydride (NaBH₃CN). nih.govnih.gov The reaction is typically carried out in a suitable solvent such as dimethylformamide (DMF), often with the addition of a weak acid to facilitate imine formation. The choice of reducing agent is critical; NaBH₃CN is favored because it is mild enough to selectively reduce the imine in the presence of the aldehyde and other functional groups on the peptide and solid support. nih.gov Alternative reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)₃) can also be utilized. nih.gov
Preparation and Utilization of Nα-Protected Amino Aldehyde Building Blocks
The synthesis of optically pure Nα-protected amino aldehydes is a critical prerequisite for the successful solid-phase synthesis of ψ(CH₂NH) pseudopeptides. These building blocks are the electrophilic partners in the on-resin reductive amination reaction. The Nα-protecting group, most commonly the tert-butoxycarbonyl (Boc) group, prevents unwanted side reactions at the N-terminus during the coupling step.
The preparation of these aldehydes can be achieved through the controlled reduction of the corresponding Nα-protected amino acids or their derivatives. For instance, N-Boc-amino acids can be converted to their corresponding aldehydes using various reducing agents. Care must be taken to avoid over-reduction to the corresponding amino alcohol.
Once synthesized, these Nα-protected amino aldehydes are used in excess in the reductive amination step on the solid support to drive the reaction to completion. The stability of the amino aldehyde is a key consideration, as they can be prone to racemization and degradation. Therefore, they are often prepared fresh before use or stored under conditions that minimize decomposition.
Application of Orthogonal Protecting Groups (Boc, OBzl) in Pseudopeptide Synthesis
The successful synthesis of complex pseudopeptides like Boc-Leu-ψ(CH₂NH)-Asp(OBzl)-OH relies heavily on a well-designed protecting group strategy. The use of orthogonal protecting groups allows for the selective deprotection of specific functional groups without affecting others, which is essential for both the incorporation of the methylene-amine linkage and the subsequent elaboration of the peptide chain.
In the context of Boc-Leu-ψ(CH₂NH)-Asp(OBzl)-OH, the following protecting groups are employed:
Boc (tert-butyloxycarbonyl): This acid-labile group is used for the temporary protection of the α-amino group of leucine (B10760876). westlake.edu.cn It is stable to the conditions of the reductive amination but can be readily removed with acids like trifluoroacetic acid (TFA) to allow for further chain elongation. westlake.edu.cnchemguide.co.uk
OBzl (benzyl ester): The side-chain carboxyl group of aspartic acid is protected as a benzyl (B1604629) ester. westlake.edu.cn This group is stable to the acidic conditions used for Boc removal and the basic conditions that might be used in other synthetic steps. nih.gov It is typically removed under harsher conditions, such as strong acid (e.g., HF) or through catalytic hydrogenolysis, often during the final cleavage of the peptide from the resin. westlake.edu.cnchemguide.co.uk
The combination of Boc for Nα-protection and benzyl-based groups for side-chain protection is a classic strategy in peptide synthesis, often referred to as the Boc/Bzl strategy. While not strictly orthogonal in the sense that both are acid-labile, their differential lability to varying strengths of acid allows for selective removal. nih.gov
Solution-Phase Synthesis Routes for ψ(CH₂NH) Amide Bond Surrogates
While SPPS is often the method of choice for longer peptides, solution-phase synthesis offers a viable and sometimes advantageous alternative for the preparation of shorter pseudopeptides or for the synthesis of specific pseudopeptide fragments that can be later coupled together.
In a solution-phase approach to Boc-Leu-ψ(CH₂NH)-Asp(OBzl)-OH, the key methylene-amine bond formation would still rely on a reductive amination reaction. This would typically involve the reaction of an N-Boc-leucinal (the amino aldehyde of leucine) with the free amine of an aspartic acid derivative, such as H-Asp(OBzl)-OH, in the presence of a suitable reducing agent like sodium cyanoborohydride.
The main advantage of solution-phase synthesis is that intermediates at each step can be purified and fully characterized, which can lead to a higher purity of the final product. However, this approach is generally more labor-intensive and less amenable to automation compared to SPPS.
A potential solution-phase route could involve the following steps:
Synthesis of N-Boc-leucinal.
Reductive amination of N-Boc-leucinal with the amino group of Asp(OBzl)-OH to form Boc-Leu-ψ(CH₂NH)-Asp(OBzl)-OH.
Purification of the final product by chromatographic techniques.
Novel Synthetic Approaches for Chiral N-Protected β-Iodoamines in Pseudopeptide Formation
While reductive amination is the most established method for forming the ψ(CH₂NH) linkage, the development of novel synthetic strategies is an ongoing area of research. One potential, though less documented, approach involves the use of chiral N-protected β-iodoamines as precursors. This strategy would rely on a nucleophilic substitution reaction to form the methylene-amine bond.
A plausible, albeit theoretical, pathway could be envisioned as follows:
Synthesis of a Chiral N-Protected β-Amino Alcohol: The synthesis would begin with an N-protected amino acid, such as Boc-Leucine. The carboxylic acid would be reduced to the corresponding primary alcohol, yielding Boc-Leucinol.
Conversion to a Chiral N-Protected β-Iodoamine: The hydroxyl group of the β-amino alcohol would then be converted into a good leaving group, such as an iodide. This could potentially be achieved through a variety of methods, for example, by treatment with iodine in the presence of a phosphine, a common method for converting alcohols to iodides. This would yield the chiral N-Boc-β-iodoamine derivative of leucine.
Nucleophilic Substitution: The resulting N-Boc-β-iodoamine could then serve as an electrophile in a nucleophilic substitution reaction with the free amino group of a second amino acid derivative, such as H-Asp(OBzl)-OH. The amine nucleophile would displace the iodide, forming the desired methylene-amine linkage. nih.gov
This approach is considered novel and not widely reported in the context of pseudopeptide synthesis. Potential challenges could include side reactions, such as elimination, and maintaining the stereochemical integrity at the chiral centers. However, if successful, this method could offer an alternative to reductive amination, potentially avoiding the use of sensitive aldehyde intermediates. Further research would be required to establish the feasibility and efficiency of this synthetic route.
Stereochemical Control and Diastereoselectivity in ψ(CH₂NH) Pseudopeptide Synthesis
Maintaining stereochemical integrity during the synthesis of pseudopeptides is of paramount importance, as the biological activity of these molecules is highly dependent on their three-dimensional structure. The formation of the ψ(CH₂NH) linkage introduces a new stereocenter if the starting amino aldehyde is derived from an α-amino acid. However, in the case of Boc-Leu-ψ(CH₂NH)-Asp(OBzl)-OH, the new linkage is formed from an α-amino aldehyde, and thus a new stereocenter is not created at the site of the reduced bond. The key challenge is to prevent racemization of the existing chiral centers in both the amino aldehyde and the amine component during the reaction.
The Nα-protected amino aldehydes used in the reductive amination step are susceptible to racemization at the α-carbon, particularly under basic or harsh reaction conditions. Therefore, the synthesis and handling of these intermediates must be performed under mild conditions to preserve their enantiomeric purity.
During the reductive amination reaction itself, the conditions are generally mild enough to avoid significant racemization of the chiral centers of the participating amino acid residues. Studies have shown that racemization is not a significant problem in the synthesis of pseudopeptide mixtures containing the ψ(CH₂NH) surrogate.
The stereochemical outcome of the synthesis is primarily dictated by the chirality of the starting materials, namely the Nα-protected amino aldehyde and the amino acid or peptide fragment to which it is coupled. By using enantiomerically pure building blocks, the synthesis can be directed to produce the desired diastereomer of the pseudopeptide.
Conformational Analysis and Structural Characterization of Boc Leu ψ Ch2nh Asp Obzl Oh
Spectroscopic Methods for Conformational Elucidation (e.g., Nuclear Magnetic Resonance, Circular Dichroism)
The three-dimensional structure of peptides in solution is often not static but exists as an equilibrium of different conformations. Spectroscopic techniques are essential to understanding these conformational preferences.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed structural information about peptides at an atomic level. wisc.edushu.edu For a molecule like Boc-Leu-ψ(CH2NH)-Asp(OBzl)-OH, 2D-NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), can be used. NOESY data is particularly crucial as it provides information about through-space distances between protons that are close in proximity, which helps in defining the peptide's fold. Chemical shifts of the alpha-protons (Hα) are also indicative of the secondary structure; a downfield shift is often associated with helical structures, while an upfield shift suggests a more extended or random coil conformation. nih.gov In pseudopeptides containing a ψ(CH2NH) bond, the absence of the amide proton and the introduction of two new methylene (B1212753) protons create a unique spectroscopic signature that requires careful analysis to determine the torsion angles around the modified bond.
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that can also be used to analyze peptide secondary structure by examining the frequencies of amide bands. wisc.edu However, in the case of Boc-Leu-ψ(CH2NH)-Asp(OBzl)-OH, the absence of one amide bond would alter the characteristic amide I and amide II bands, providing a unique probe into the local environment of the methylene-amine isostere.
These spectroscopic methods, often used in conjunction with computational molecular modeling, allow for a comprehensive elucidation of the conformational landscape of this pseudopeptide. researchgate.netosu.edu
Investigation of Peptide Backbone Flexibility Induced by the ψ(CH2NH) Bond
The replacement of a planar amide bond (-CO-NH-) with a more flexible methylene-amine isostere (-CH2-NH-) significantly alters the conformational freedom of the peptide backbone. The ψ(CH2NH) linkage introduces three single bonds (Cα-CH2, CH2-N, and N-Cα) with lower rotational barriers compared to the partial double-bond character of a standard peptide bond.
This increased local flexibility can have several consequences:
Greater Conformational Diversity: The molecule can access a wider range of conformations in solution compared to its parent peptide. osu.edu
Disruption of Ordered Structures: The removal of the carbonyl oxygen, a key hydrogen bond acceptor, and the amide proton, a hydrogen bond donor, prevents the formation of the canonical hydrogen bonds that stabilize secondary structures like α-helices and β-sheets. nih.gov
The degree of flexibility is not just a function of the isostere itself but is also influenced by the side chains of the adjacent amino acids and the solvent environment. Intramolecular interactions, such as those between the side chains, can restrict the conformational freedom of the backbone. nih.govresearchgate.net Molecular dynamics simulations are a key computational tool used to explore the dynamic properties and flexibility of such modified peptides over time. nih.govresearchgate.net
Influence of the Methylene-Amine Isostere on Helical and Extended Conformations
The ψ(CH2NH) isostere acts as a significant disruptor of ordered secondary structures that rely on the hydrogen-bonding capabilities of the native peptide bond.
Helical Conformations: The formation of an α-helix or a 3₁₀-helix is dependent on a repeating pattern of intramolecular hydrogen bonds between the C=O group of residue i and the N-H group of residue i+4 or i+3, respectively. By replacing the C=O group with a CH2 group, the ψ(CH2NH) isostere eliminates a critical hydrogen bond acceptor site. This effectively breaks the helical structure at the point of modification. Studies on other peptides have shown that such modifications can lead to significant distortions or a complete loss of helical content. nih.gov
Extended and β-Sheet Conformations: In β-sheets, hydrogen bonds are formed between adjacent peptide strands. The ψ(CH2NH) modification also disrupts these intermolecular or intramolecular hydrogen bonds, making it difficult for the pseudopeptide to participate in a stable β-sheet structure. However, the inherent flexibility of the -CH2-NH- linker might favor more extended, β-strand-like conformations locally, even if it cannot form the typical hydrogen bond pattern. nih.gov Some studies suggest that certain backbone modifications can stabilize extended structures through alternative interactions. nih.govmdpi.com The resulting conformation is often a more flexible, random coil or an extended structure that lacks the regular, repeating pattern of canonical secondary structures.
The table below summarizes the expected impact of the ψ(CH2NH) isostere on standard peptide secondary structures.
| Secondary Structure | Key Stabilizing Interaction | Impact of ψ(CH2NH) Isostere | Resulting Conformation |
| α-Helix | Intramolecular H-bond (C=O...H-N) | Removes H-bond acceptor (C=O) | Disruption/Destabilization |
| β-Sheet | Inter-strand H-bond (C=O...H-N) | Removes H-bond acceptor (C=O) | Disruption/Destabilization |
| β-Turn | Intramolecular H-bond | Removes H-bond acceptor (C=O) | Alters turn type/Destabilizes |
| Extended Chain | Steric factors, potential for C5 H-bonds | Increases local flexibility | Potentially favored, but lacks regular H-bonding |
Correlation between Conformational Preferences and Observed Biological Activity
The three-dimensional conformation of a peptide is intrinsically linked to its biological activity, as it dictates how the molecule interacts with its biological target, such as a receptor or an enzyme. tum.de For pseudopeptides like Boc-Leu-ψ(CH2NH)-Asp(OBzl)-OH, the conformational changes induced by the methylene-amine isostere are critical.
The introduction of the ψ(CH2NH) bond can lead to several outcomes regarding biological activity:
Increased Proteolytic Stability: The primary reason for incorporating reduced amide isosteres is to make peptides more resistant to degradation by proteases, which specifically recognize and cleave amide bonds. This increased stability can lead to a longer biological half-life. nih.gov
Altered Receptor Binding: The change in conformation and the loss of a hydrogen-bonding group can either enhance or diminish the binding affinity for a target receptor. If the native peptide's bioactive conformation is an extended one, the flexibility of the ψ(CH2NH) bond might allow the pseudopeptide to adopt a similar or even more favorable conformation, potentially increasing activity. nih.gov Conversely, if a specific turn or helical structure is required for binding, the disruption caused by the isostere could lead to a significant loss of activity. nih.govresearchgate.net
Modified Specificity: The altered shape might change the peptide's binding specificity, causing it to interact with different targets than the original peptide.
Studies on various peptides have shown that a rigid peptide backbone is often associated with higher biological activity, suggesting that a pre-organized, active conformation can bind more effectively to its target. nih.govresearchgate.net However, in some cases, increased flexibility can be advantageous, allowing the peptide to adapt its shape to the binding site. Therefore, the relationship between the conformational effects of the ψ(CH2NH) isostere and biological activity is complex and must be evaluated on a case-by-case basis for each specific biological target.
Structure Activity Relationship Sar Studies of Boc Leu ψ Ch2nh Asp Obzl Oh Analogs
Systematic Modification of Amino Acid Residues Adjacent to the ψ(CH2NH) Linkage
The amino acid residues flanking the ψ(CH2NH) linkage, in this case, Leucine (B10760876) (Leu) and Aspartic acid benzyl (B1604629) ester (Asp(OBzl)), play a pivotal role in molecular recognition and biological activity. Systematic modifications of these residues (designated as P1 and P1' for protease inhibitors) are a cornerstone of SAR studies to probe the steric, electronic, and hydrophobic requirements of the target's binding pocket.
For instance, in the context of enzyme inhibitors, the P1 residue often dictates selectivity. In a study of dipeptide-based hepsin inhibitors with a Leu-Arg scaffold, modifications to the Leucine residue significantly impacted inhibitory activity. nih.gov While direct SAR data for Boc-Leu-ψ(CH2NH)-Asp(OBzl)-OH is not extensively published, we can infer potential trends from related peptidomimetic studies. Modifications at the P1 Leucine position could involve altering the alkyl side chain to explore the size and shape of the S1 binding pocket of a target enzyme.
Interactive Data Table: Representative SAR Data for P1 Leucine Modifications
| Compound | P1 Residue | Relative Activity (%) |
| 1 | Leucine (Leu) | 100 |
| 2 | Isoleucine (Ile) | 85 |
| 3 | Valine (Val) | 60 |
| 4 | Alanine (Ala) | 20 |
| 5 | Cyclohexylalanine (Cha) | 110 |
This table presents hypothetical data based on general principles of SAR for peptidomimetics, illustrating the potential impact of modifying the P1 residue. Actual values would depend on the specific biological target.
Similarly, the P1' residue, here Asp(OBzl), is critical for interactions in the S1' binding pocket. The benzyl ester of the aspartic acid side chain introduces a significant hydrophobic and aromatic component. Modifications could include altering the ester group or replacing the aspartic acid residue altogether to probe the nature of the P1' binding site.
Elucidating the Role of the Leu and Asp(OBzl) Moieties in Target Recognition
The Leucine and Asp(OBzl) moieties are instrumental in the molecular recognition of the target protein. The bulky, hydrophobic side chain of Leucine often fits into a corresponding hydrophobic pocket (the S1 pocket in proteases) on the target protein, contributing significantly to binding affinity. Studies on leucylaminopeptidase inhibitors have shown that while a Leucine at the P1 position is recognized, the S1 pocket may not be completely filled, suggesting that larger hydrophobic residues could enhance affinity. nih.gov
The Asp(OBzl) moiety serves a dual function. The aspartic acid backbone provides a scaffold for the correct positioning of the side chain, while the benzyl ester group can engage in hydrophobic and π-stacking interactions within the S1' pocket of a target. The presence of the ester also neutralizes the negative charge of the carboxylic acid, which can be crucial for cell permeability and interaction with non-polar binding sites. C-terminal modifications, including the use of benzyl esters, have been shown to significantly enhance binding affinity and modulate receptor signaling in various peptide systems. acs.orgnih.gov
Impact of the ψ(CH2NH) Isostere on Receptor Affinity and Selectivity
The replacement of the native amide bond with a reduced amide isostere, ψ(CH2NH), is a key feature of Boc-Leu-ψ(CH2NH)-Asp(OBzl)-OH. This modification has several profound effects on the molecule's properties.
Firstly, the ψ(CH2NH) isostere imparts significant resistance to cleavage by proteases, thereby increasing the compound's biological half-life. Secondly, it introduces greater conformational flexibility compared to the rigid planar amide bond. This increased flexibility can allow the peptidomimetic to adopt a bioactive conformation that is more favorable for binding to the target receptor. However, this flexibility can also sometimes lead to a decrease in affinity if the entropic cost of binding is too high.
The removal of the carbonyl oxygen and the introduction of a secondary amine in the backbone alter the hydrogen bonding capacity of the molecule. The ψ(CH2NH) group can still act as a hydrogen bond donor, but it loses the ability to act as a hydrogen bond acceptor at that position. This change can dramatically affect receptor affinity and selectivity. In some cases, the removal of the carbonyl group has been shown to preserve or even improve potency and significantly increase selectivity for the target.
SAR of Related Peptidomimetics Incorporating the ψ(CH2NH) Motif in Different Biological Contexts
The ψ(CH2NH) motif has been incorporated into a wide array of peptidomimetics targeting various biological systems, providing a broader context for understanding its SAR. For example, in the development of luteinizing hormone-releasing hormone (LH-RH) antagonists, the introduction of a ψ(CH2NH) isostere at different positions within the peptide sequence led to varied effects on biological activity, with some positions showing a marked reduction in potency. This highlights the position-dependent impact of this modification.
Mechanistic Investigations of Boc Leu ψ Ch2nh Asp Obzl Oh in Biological Research
Mechanism of Enzyme Inhibition by ψ(CH2NH) Pseudopeptides
The [ψ(CH2NH)] modification is a key strategy for designing potent enzyme inhibitors. By replacing a scissile amide bond with a non-hydrolyzable secondary amine linkage, these pseudopeptides can effectively target proteases.
Aspartic proteases are a class of proteolytic enzymes that utilize two aspartic acid residues in their active site to catalyze the hydrolysis of peptide bonds. nih.gov These enzymes are crucial in various physiological processes and are found in organisms ranging from fungi to humans, with examples including pepsin, renin, and cathepsins. nih.gov
The catalytic mechanism of aspartic proteases involves the activation of a water molecule by the two catalytic aspartates, one protonated and one deprotonated. This activated water molecule attacks the carbonyl carbon of the target peptide bond, forming a tetrahedral intermediate. Pseudopeptides containing the reduced amide [ψ(CH2NH)] linkage are designed to be transition-state analogs. The secondary amine of the pseudopeptide linkage can be protonated under the acidic conditions typical for aspartic protease activity. nih.gov This protonated amine can then form strong ionic interactions with the deprotonated catalytic aspartate residue in the enzyme's active site, mimicking the charge distribution of the tetrahedral transition state. This stable interaction effectively blocks the active site and inhibits the enzyme's catalytic function.
The effectiveness of ψ(CH2NH) pseudopeptides as inhibitors is quantified through inhibition kinetics, and their interaction is detailed by analyzing binding modes.
Inhibition Kinetics: The inhibition constant (Kᵢ) is a critical parameter that indicates the potency of an inhibitor; a lower Kᵢ value signifies a stronger binding affinity between the inhibitor and the enzyme. biorxiv.org Pseudopeptide inhibitors often exhibit tight-binding inhibition, where the Kᵢ value is close to the enzyme concentration used in the assay. nih.govnih.gov Depending on the specific interactions, the inhibition can be competitive, noncompetitive, or uncompetitive. nih.govlibretexts.org In competitive inhibition, the inhibitor directly competes with the substrate for binding to the active site. libretexts.org
Table 1: Illustrative Inhibition Constants for a Hypothetical ψ(CH2NH) Pseudopeptide Inhibitor against a Representative Aspartic Protease
| Inhibitor | Target Enzyme | Inhibition Type | Kᵢ (nM) |
| Pseudopeptide X | Pepsin | Competitive | 15 |
| Pseudopeptide Y | Cathepsin D | Tight-Binding, Competitive | 2 |
| Pseudopeptide Z | Renin | Noncompetitive | 50 |
This table presents hypothetical data to illustrate the typical range of inhibition constants and types observed for ψ(CH2NH) pseudopeptide inhibitors.
Receptor Antagonism and Agonism Mediated by ψ(CH2NH) Pseudopeptides
The enhanced stability of the ψ(CH2NH) linkage makes it a valuable component in designing peptide-based ligands for G-protein coupled receptors (GPCRs), where they can function as either antagonists (blockers) or agonists (activators).
The endothelin system includes three peptides (endothelin-1, -2, and -3) that act on two main GPCR subtypes: endothelin receptor type A (ETₐ) and type B (ETₑ). nih.gov This system is involved in vasoconstriction and cell proliferation. nih.gov The development of receptor antagonists is a key therapeutic strategy. While many small-molecule antagonists have been developed nih.gov, pseudopeptides that mimic the structure of endogenous endothelins can also serve as potent and selective modulators. A ψ(CH2NH)-containing peptide analog of an endothelin would be expected to bind to the ETₐ or ETₑ receptors but would not be able to trigger the conformational change necessary for receptor activation, thus acting as a competitive antagonist.
Table 2: Representative Binding Affinities of Hypothetical Pseudopeptide Modulators for Endothelin Receptors
| Pseudopeptide Modulator | Target Receptor | Activity | Binding Affinity (Kᵢ, nM) |
| EP-1 | ETₐ | Antagonist | 5.2 |
| EP-2 | ETₑ | Antagonist | 12.5 |
| EP-3 | ETₐ/ETₑ | Antagonist | 8.9 (for ETₐ), 15.3 (for ETₑ) |
This table provides hypothetical binding affinity data for illustrative pseudopeptide endothelin receptor modulators.
Table 3: Functional Activity of Hypothetical Pseudopeptide Analogs at the GHRH Receptor
| Pseudopeptide Analog | Modification | Receptor Activity | Effect |
| GHA-1 | ψ(CH2NH) at position 5-6 | Agonist | Stimulates GH release |
| GHA-2 | ψ(CH2NH) at position 1-2 | Antagonist | Blocks GHRH-induced GH release |
This table illustrates the potential dual roles of pseudopeptide analogs as either agonists or antagonists at the GHRH receptor.
Neurokinin (NK) receptors, also known as tachykinin receptors, are GPCRs that are activated by neuropeptides such as Substance P (SP) and neurokinin A. nih.govresearchgate.net There are three main subtypes: NK1, NK2, and NK3. researchgate.net The NK1 receptor, for which SP is the preferred endogenous ligand, is involved in pain transmission, inflammation, and emesis. nih.gov
Antagonists of the NK1 receptor block the binding of SP, thereby preventing the transmission of its signals. nih.gov Pseudopeptides containing the ψ(CH2NH) modification can serve as potent and selective NK1 receptor antagonists. By mimicking the C-terminal region of SP, which is crucial for binding, these analogs can occupy the receptor's binding pocket. The reduced amide bond prevents hydrolysis while maintaining the key structural features required for high-affinity binding. This competitive binding blocks SP and inhibits receptor activation and downstream signaling pathways. nih.govresearchgate.net
Table 4: Antagonist Potency of Hypothetical Pseudopeptide Antagonists at the Neurokinin 1 (NK1) Receptor
| Pseudopeptide Antagonist | Target Receptor | Binding Affinity (Kᵢ, nM) | Functional Effect |
| NKA-101 | NK1 | 1.8 | Inhibition of SP-induced signaling |
| NKA-202 | NK1 | 3.5 | Blocks emetic reflex in models |
This table shows representative antagonist potencies for hypothetical pseudopeptide NK1 receptor antagonists.
Modulation of Membrane Transporters (e.g., P-glycoprotein) by Aminomethylene Analogs
While direct studies on Boc-Leu-ψ(CH2NH)-Asp(OBzl)-OH are not available in the public domain, research on other aminomethylene analogs has shown that they can act as modulators of P-gp. The general hypothesis is that these analogs may competitively or non-competitively bind to the transporter, thereby inhibiting its efflux function. This inhibition can lead to an increased intracellular concentration of co-administered therapeutic agents that are substrates of P-gp, potentially reversing multidrug resistance.
Detailed Research Findings
Without specific data on Boc-Leu-ψ(CH2NH)-Asp(OBzl)-OH, we can only extrapolate potential research avenues and the types of data that would be sought in such an investigation. Typically, studies on the modulation of P-gp by a new compound would involve a series of in vitro assays.
A primary investigation would likely involve assessing the ability of the compound to inhibit the efflux of a known fluorescent P-gp substrate, such as rhodamine 123 or calcein-AM, from P-gp-overexpressing cancer cells. A dose-dependent increase in intracellular fluorescence in the presence of the test compound would indicate P-gp inhibition.
Further mechanistic studies would aim to determine the nature of this inhibition. ATPase assays are commonly employed, as P-gp function is coupled to ATP hydrolysis. An inhibitor might stimulate or inhibit the basal or substrate-stimulated ATPase activity of P-gp, providing insights into its mechanism of action.
To quantify the potency of such an inhibitor, the half-maximal inhibitory concentration (IC50) would be determined. This value represents the concentration of the compound required to inhibit 50% of the P-gp-mediated efflux.
A hypothetical data table illustrating the kind of results that would be generated from such studies is presented below. It is crucial to note that the following data is purely illustrative and not based on actual experimental results for Boc-Leu-ψ(CH2NH)-Asp(OBzl)-OH.
| Assay Type | Cell Line | P-gp Substrate | Modulator | Concentration (µM) | % Inhibition of Efflux |
| Rhodamine 123 Accumulation | MCF7/ADR | Rhodamine 123 | Compound X | 1 | 25% |
| Rhodamine 123 Accumulation | MCF7/ADR | Rhodamine 123 | Compound X | 10 | 60% |
| Rhodamine 123 Accumulation | MCF7/ADR | Rhodamine 123 | Compound X | 50 | 95% |
| Calcein-AM Efflux | K562/R7 | Calcein | Compound X | 10 | 55% |
| P-gp ATPase Activity | Purified P-gp | Verapamil | Compound X | 10 | Stimulation |
In these hypothetical results, "Compound X" would be Boc-Leu-ψ(CH2NH)-Asp(OBzl)-OH. The data would suggest that the compound is a potent inhibitor of P-gp-mediated efflux in a dose-dependent manner. The ATPase assay result would further elucidate the nature of the interaction with the transporter.
Advanced Applications in Chemical Biology and Material Science Research
Utilization in the Development of Protease Inhibitors for Research Purposes
The core structure of Boc-Leu-ψ(CH2NH)-Asp(OBzl)-OH, featuring a reduced amide bond, makes it an excellent scaffold for the development of protease inhibitors. This modification mimics the transition state of peptide bond hydrolysis by proteases, particularly aspartyl proteases, but is resistant to cleavage. nih.govnih.gov
Research has shown that incorporating a ψ[CH2NH] reduced amide isostere can lead to potent inhibitors of enzymes like the β-site amyloid precursor protein cleaving enzyme (BACE-1), a key target in Alzheimer's disease research. nih.gov The reduced amide bond acts as a non-cleavable peptide surrogate, allowing the inhibitor to bind effectively to the enzyme's active site without being degraded. nih.gov The synthesis of a series of BACE-1 inhibitors containing this isostere has resulted in compounds with low nanomolar potencies in both enzymatic and cell-based assays. nih.gov
The design of such inhibitors often involves creating peptidomimetics that fit into the substrate-binding pockets of the protease. The Boc- and Bzl- protecting groups on Boc-Leu-ψ(CH2NH)-Asp(OBzl)-OH allow for its specific and controlled incorporation into larger peptide sequences during solid-phase peptide synthesis (SPPS), a common technique for building potential protease inhibitors. chemimpex.comchemimpex.com
Table 1: Application of Reduced Amide Isosteres in Protease Inhibitor Research
| Protease Target | Isostere Type | Key Findings |
| BACE-1 | ψ[CH2NH] (reduced amide) | Resulted in inhibitors with low nanomolar potency. nih.gov |
| HIV Protease | Hydroxyethylene, Ketomethylene | These isosteres mimic the tetrahedral intermediate of peptide cleavage. nih.gov |
| SARS-CoV-2 3CLpro | Peptidomimetic with nitrile moiety | Led to potent inhibitors with significant antiviral activity. nih.gov |
Application in the Design of Receptor-Specific Ligands for Biological Studies
In the field of molecular recognition, the design of ligands that bind with high affinity and specificity to biological receptors is paramount. Boc-Leu-ψ(CH2NH)-Asp(OBzl)-OH serves as a valuable building block in the synthesis of such receptor-specific ligands. chemimpex.com Its dipeptidic nature allows it to mimic or disrupt natural peptide-receptor interactions, while the reduced amide bond provides resistance to enzymatic degradation, a crucial feature for ligands used in biological assays. chemimpex.comchemimpex.com
The conformational constraints imposed by the ψ[CH2NH] linkage can also play a role in pre-organizing the ligand into a bioactive conformation, potentially increasing its binding affinity for the target receptor. Researchers can modify peptide structures using this compound to enhance efficacy and reduce side effects in the development of novel drug candidates. chemimpex.com The Boc and benzyl (B1604629) protecting groups facilitate its incorporation into various peptide sequences, allowing for the systematic exploration of structure-activity relationships (SAR) in the quest for highly selective receptor ligands. chemimpex.com
Table 2: Research Findings in Receptor-Specific Ligand Design
| Compound/Approach | Target Receptor/System | Key Research Finding |
| Boc-protected phenylalanine- and tryptophan-based dipeptides | Bacterial membranes | Demonstrated broad-spectrum anti-bacterial activity. nih.gov |
| N-acylhydrazines as amide replacements | NS5B polymerase (HCV) | Resulted in novel inhibitors with improved properties. nih.gov |
| Peptidomimetic 3CLpro inhibitors | SARS-CoV-2 3CLpro | Showed excellent enzyme inhibitory potency and antiviral activity. nih.gov |
Role in the Construction of Peptide Conjugates for Targeted Research Delivery
Targeted delivery of therapeutic or diagnostic agents to specific cells or tissues is a major goal in biomedical research. Peptide conjugates, where a payload is attached to a targeting peptide, are a promising strategy to achieve this. Boc-Leu-ψ(CH2NH)-Asp(OBzl)-OH is explicitly utilized in the synthesis of such peptide conjugates. chemimpex.com
The compound's structure allows it to be integrated into a larger peptide sequence that is designed to recognize and bind to a specific cell surface receptor. The free carboxylic acid group (after deprotection of the benzyl ester) or the N-terminus (after removal of the Boc group) can serve as attachment points for a variety of molecules, including drugs, imaging agents, or other research tools. The enhanced stability conferred by the reduced amide bond ensures that the peptide conjugate remains intact until it reaches its target. chemimpex.comchemimpex.com This is particularly beneficial in applications like targeted cancer therapy, where precision is crucial. chemimpex.com
Integration into Bioconjugation Strategies for Molecular Probes
Molecular probes are essential tools in chemical biology for visualizing and studying biological processes. The development of sophisticated probes often involves the conjugation of a reporter molecule (e.g., a fluorophore) to a targeting moiety. Boc-Leu-ψ(CH2NH)-Asp(OBzl)-OH can be employed in bioconjugation processes to create such targeted molecular probes. chemimpex.com
Its utility lies in its ability to be a stable linker and a structural component of the targeting peptide. By incorporating this dipeptide isostere into a peptide sequence, researchers can create probes with enhanced biological stability. The protecting groups allow for selective chemical modifications, enabling the attachment of a reporter group at a specific position within the peptide. This precise control over the probe's architecture is critical for its function.
Contribution to Proteomics Research as a Specialized Building Block
Proteomics, the large-scale study of proteins, often relies on synthetic peptides as standards, probes, or inhibitors. Boc-Leu-ψ(CH2NH)-Asp(OBzl)-OH serves as a specialized, non-natural building block in peptide synthesis for proteomics research. chemimpex.comchemimpex.com Its incorporation into a peptide sequence introduces a site that is resistant to proteolytic degradation, which can be advantageous for creating stable internal standards for mass spectrometry-based proteomics.
Furthermore, peptides containing this modification can be used to study protein-protein interactions where the natural peptide ligand is susceptible to rapid degradation. By using a more stable mimetic, researchers can obtain more reliable data on binding affinities and kinetics. The unique mass of this non-canonical dipeptide unit can also aid in the identification and quantification of the modified peptide in complex biological samples.
Incorporation into Peptide-Based Self-Assembled Monolayers (SAMs) for Surface Science
Peptide-based self-assembled monolayers (SAMs) are highly ordered molecular layers formed on surfaces, with wide-ranging applications in biosensing, biomaterials, and fundamental studies of cell-surface interactions. rsc.org While direct studies incorporating Boc-Leu-ψ(CH2NH)-Asp(OBzl)-OH into SAMs are not widely reported, its properties make it a potentially valuable component for this application.
The formation of stable and well-ordered SAMs often depends on the intermolecular interactions between the peptide units. nih.gov The incorporation of a dipeptide isostere like Boc-Leu-ψ(CH2NH)-Asp(OBzl)-OH could influence the packing and secondary structure of the peptides within the monolayer. The reduced amide bond would introduce a more flexible linkage compared to a standard peptide bond, which could alter the conformational landscape of the assembled peptides. nih.gov
Moreover, the enhanced proteolytic stability offered by the reduced amide bond would be highly advantageous for creating robust SAMs that can withstand exposure to biological fluids in biosensor or cell culture applications. The dipeptide's side chains (leucine and aspartic acid) can be tailored to present specific chemical functionalities at the surface, influencing protein adsorption, cell adhesion, and other surface phenomena. rsc.orgnih.gov
Computational Chemistry and Molecular Modeling Studies of Boc Leu ψ Ch2nh Asp Obzl Oh
Ligand-Target Docking Simulations for Binding Mode Predictions
Ligand-target docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific protein target. While no specific docking studies for Boc-Leu-ψ(CH2NH)-Asp(OBzl)-OH have been published, the methodology is broadly applicable. In a typical docking simulation, the three-dimensional structure of a target protein is used as a receptor. The pseudopeptide would be treated as a flexible ligand, and various possible conformations and orientations within the protein's binding site would be sampled.
The scoring functions used in docking algorithms would then estimate the binding affinity for each pose, typically based on factors like electrostatic interactions, hydrogen bonding, van der Waals forces, and desolvation penalties. For a molecule like Boc-Leu-ψ(CH2NH)-Asp(OBzl)-OH, key interactions would be expected to involve the hydrophobic isobutyl group of the leucine (B10760876) residue, the hydrogen bond donor and acceptor capabilities of the reduced amide bond, and the potential for ionic or hydrogen bonding interactions involving the free carboxylic acid and the protected aspartic acid side chain.
Table 1: Hypothetical Docking Simulation Parameters for Boc-Leu-ψ(CH2NH)-Asp(OBzl)-OH
| Parameter | Description | Example Value/Software |
| Target Protein | A relevant enzyme, e.g., a protease or a receptor. | Example: Matrix Metalloproteinase (MMP) |
| Docking Software | Program used to perform the docking calculations. | AutoDock, Glide, GOLD |
| Search Algorithm | Method used to explore the conformational space of the ligand. | Lamarckian Genetic Algorithm, Monte Carlo |
| Scoring Function | Equation to estimate the binding affinity. | AutoDock Vina Score, GlideScore |
| Binding Site Definition | Region of the protein where docking is performed. | Grid box centered on the active site. |
The results of such a simulation would provide a ranked list of possible binding poses and their corresponding predicted binding energies. This information is invaluable for generating hypotheses about the mechanism of action and for designing more potent analogs.
Molecular Dynamics Simulations for Conformational Space Exploration and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment. For Boc-Leu-ψ(CH2NH)-Asp(OBzl)-OH, an MD simulation would typically be performed by placing the molecule in a simulated box of solvent (e.g., water) and calculating the forces between all atoms at very short time intervals.
By integrating Newton's laws of motion, the trajectory of each atom can be tracked, revealing how the molecule folds, rotates, and interacts with surrounding water molecules. A key aspect to investigate would be the conformational preferences around the flexible ψ(CH2NH) bond, which has a different rotational profile compared to a standard amide bond. The simulation would also highlight the stability of intramolecular hydrogen bonds and the dynamics of the protecting groups.
Table 2: Representative Data from a Hypothetical Molecular Dynamics Simulation of Boc-Leu-ψ(CH2NH)-Asp(OBzl)-OH
| Property Analyzed | Description | Potential Findings |
| Root Mean Square Deviation (RMSD) | A measure of the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. | Can indicate the overall stability of the molecule's conformation over time. |
| Root Mean Square Fluctuation (RMSF) | Measures the deviation of each atom from its average position over the course of the simulation. | Highlights flexible regions of the molecule, such as the side chains and the reduced amide bond. |
| Dihedral Angle Analysis | Tracks the rotation around specific chemical bonds (e.g., the ψ and φ angles of the peptide backbone). | Reveals the preferred conformations of the pseudopeptide backbone. |
| Hydrogen Bond Analysis | Identifies and quantifies the formation and breaking of hydrogen bonds. | Shows intramolecular and intermolecular (with solvent) hydrogen bonding patterns. |
These simulations can provide a detailed picture of the energetic landscape of the molecule, identifying low-energy conformations that are likely to be biologically relevant.
Quantum Mechanical Calculations for Electronic Structure and Reactivity Insights
Quantum mechanical (QM) calculations are used to study the electronic properties of a molecule with high accuracy. For Boc-Leu-ψ(CH2NH)-Asp(OBzl)-OH, QM methods like Density Functional Theory (DFT) could be employed to understand the distribution of electrons, the nature of chemical bonds, and the molecule's reactivity.
Specific properties that can be calculated include the molecular orbital energies (HOMO and LUMO), which are related to the molecule's ability to donate or accept electrons, and the electrostatic potential map, which shows regions of positive and negative charge on the molecule's surface. These calculations are particularly useful for understanding the reactivity of the reduced amide bond and the acidity of the carboxylic acid.
Table 3: Illustrative Quantum Mechanical Properties of a Pseudopeptide Fragment
| Property | Description | Significance |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | A smaller gap generally indicates higher reactivity. |
| Mulliken Atomic Charges | A method for estimating the partial atomic charges in a molecule. | Provides insight into the electrostatic interactions the molecule can form. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |
QM calculations can also be used to model reaction mechanisms, for example, the protonation and deprotonation of the molecule at different pH values.
In Silico Screening and De Novo Design of Novel ψ(CH2NH) Pseudopeptide Analogs
The knowledge gained from docking, MD simulations, and QM calculations can be leveraged for the in silico screening of virtual libraries of compounds or for the de novo design of novel analogs with improved properties.
In a virtual screening campaign, a large database of chemical compounds could be computationally docked against a target protein, and those with the best-predicted binding affinities would be selected for further investigation. The core structure of Boc-Leu-ψ(CH2NH)-Asp(OBzl)-OH could serve as a template for creating a focused library of analogs with variations in the side chains or protecting groups.
De novo design, on the other hand, involves building novel molecules from scratch within the binding site of a target. Algorithms would place fragments in favorable positions and link them together to create new chemical entities. The ψ(CH2NH) moiety would be a valuable fragment in such a design process due to its desirable properties of stability and hydrogen bonding capability. The goal would be to design novel pseudopeptides with enhanced potency, selectivity, and pharmacokinetic properties.
Future Research Directions and Emerging Perspectives for Boc Leu ψ Ch2nh Asp Obzl Oh
Exploration of New Chemical Modifications and Derivatization Strategies
The core structure of Boc-Leu-ψ(CH2NH)-Asp(OBzl)-OH offers numerous possibilities for chemical modification to enhance its properties or to create novel derivatives with specific functionalities. Future research is likely to focus on several key areas of derivatization.
One promising avenue is the modification of the terminal carboxyl and amino groups. The Boc (tert-butyloxycarbonyl) protecting group on the leucine (B10760876) residue and the benzyl (B1604629) (Bzl) ester on the aspartic acid residue are primarily in place for controlled peptide synthesis. chemimpex.com However, strategic deprotection and subsequent coupling with a diverse array of chemical moieties could yield a library of novel compounds. For instance, attaching fluorescent tags or biotin (B1667282) to the N-terminus after Boc removal would enable the use of this pseudopeptide in protein binding and cellular imaging studies.
Furthermore, the secondary amine within the reduced amide bond [ψ(CH2NH)] presents a unique site for modification. Alkylation or arylation at this position could introduce steric bulk or electronic changes, which may influence the conformational preferences of the pseudopeptide and its binding affinity to biological targets.
Another area of exploration is the synthesis of analogs by replacing the leucine or aspartic acid residues with other natural or unnatural amino acids. nih.govnih.gov This would allow for a systematic investigation of the structure-activity relationships of pseudopeptides containing the reduced amide bond. For example, replacing leucine with a more hydrophobic residue could enhance membrane permeability, a desirable trait for intracellular drug delivery. nih.gov
| Potential Derivatization Site | Modification Strategy | Potential Application |
| N-terminus (after Boc removal) | Acylation, Alkylation, Biotinylation, Fluorophore conjugation | Modulating solubility, Creating molecular probes, Enhancing cell permeability |
| C-terminus (after OBzl removal) | Amidation, Esterification with functional alcohols | Improving metabolic stability, Creating prodrugs |
| Reduced Amide Nitrogen | N-alkylation, N-arylation | Fine-tuning conformation and basicity, Improving target selectivity |
| Amino Acid Side Chains | Introduction of unnatural amino acids | Exploring structure-activity relationships, Enhancing target binding affinity |
Advanced Methodologies for High-Throughput Synthesis and Screening of Analogs
To fully explore the chemical space around Boc-Leu-ψ(CH2NH)-Asp(OBzl)-OH, the development of high-throughput synthesis and screening methods is essential. While traditional solution-phase and solid-phase peptide synthesis are well-established, they can be time-consuming and labor-intensive for generating large libraries of analogs. nih.gov
Future efforts will likely involve the adaptation of automated parallel synthesis platforms to accommodate the specific requirements of pseudopeptide synthesis. This would enable the rapid generation of a multitude of derivatives with variations at the N-terminus, C-terminus, and amino acid side chains.
Once these libraries are synthesized, high-throughput screening assays will be crucial for identifying compounds with desired biological activities. These assays could be designed to measure various parameters, such as binding affinity to a specific protein target, inhibition of an enzyme, or effects on cell signaling pathways. For instance, fluorescence polarization or surface plasmon resonance could be employed for rapid screening of binding interactions. The development of cell-based assays using reporter gene systems would allow for the functional screening of these pseudopeptide analogs in a more biologically relevant context.
Application in Complex Biological Systems and Networks Research
The unique properties of pseudopeptides like Boc-Leu-ψ(CH2NH)-Asp(OBzl)-OH make them valuable tools for studying complex biological systems. The reduced amide bond imparts resistance to proteolytic degradation, leading to a longer half-life in biological environments compared to natural peptides. nih.gov This increased stability makes them suitable for probing protein-protein interactions (PPIs) within cellular networks.
Future applications could involve the design of pseudopeptide-based inhibitors that target specific PPIs implicated in disease pathways, such as cancer or neurodegenerative disorders. chemimpex.com By systematically synthesizing and testing analogs of Boc-Leu-ψ(CH2NH)-Asp(OBzl)-OH, researchers can map the key interactions required for a particular biological process.
Moreover, the incorporation of the ψ(CH2NH) isostere can alter the secondary structure of peptides, which can be exploited to mimic or disrupt specific protein conformations. nih.gov This opens up possibilities for using these pseudopeptides to study the dynamics of protein folding and misfolding, which are central to many diseases.
Development of Integrated Experimental and Computational Approaches in Pseudopeptide Science
The integration of computational modeling with experimental studies is poised to revolutionize the field of pseudopeptide science. nih.govnih.gov Computational methods can provide valuable insights into the conformational preferences, binding modes, and potential biological targets of pseudopeptides, thereby guiding experimental design and saving resources. nih.govresearchgate.net
Molecular dynamics simulations can be used to predict the three-dimensional structure of pseudopeptides derived from Boc-Leu-ψ(CH2NH)-Asp(OBzl)-OH and to study their interactions with target proteins at an atomic level. mdpi.com Docking studies can help in identifying potential binding partners and in predicting the binding affinity of different analogs. nih.gov
This integrated approach allows for a virtuous cycle of research: computational predictions can be tested experimentally, and the experimental results can be used to refine and improve the computational models. This synergy will accelerate the discovery and optimization of novel pseudopeptides with desired biological activities.
Potential in the Rational Design of Next-Generation Chemical Probes and Tools
The structural and functional characteristics of Boc-Leu-ψ(CH2NH)-Asp(OBzl)-OH make it an excellent starting point for the rational design of next-generation chemical probes and tools. nih.gov Chemical probes are essential for dissecting complex biological processes and for identifying new drug targets. researchgate.netfrontiersin.org
By attaching reporter groups such as fluorophores or affinity tags to the pseudopeptide scaffold, researchers can create probes for visualizing and isolating specific proteins or for monitoring enzyme activity in real-time. researchgate.net The inherent stability of the pseudopeptide backbone would ensure the longevity and reliability of these probes in complex biological samples.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing Boc-Leu-ψ(CH2NH)-Asp(OBzl)-OH, and how can researchers validate intermediate purity?
- Methodology :
- Solid-phase peptide synthesis (SPPS) is commonly used, incorporating Boc-protected amino acids and reduced amide bonds (ψ(CH2NH)) to stabilize the structure. Key steps include resin activation, sequential coupling of amino acids (e.g., Boc-Leu and Asp(OBzl)), and cleavage using trifluoroacetic acid (TFA) .
- Validation : Monitor intermediates via thin-layer chromatography (TLC) and confirm purity using amino acid analysis (e.g., Asp: 0.97, Leu: 1.04 molar ratios) and NMR spectroscopy (e.g., δ 1.2–1.4 ppm for Boc-group protons) .
Q. Which analytical techniques are most reliable for characterizing Boc-Leu-ψ(CH2NH)-Asp(OBzl)-OH?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Assign peaks for Boc (tert-butyl), OBzl (benzyl ester), and ψ(CH2NH) groups. For example, benzyl protons appear at δ 7.3–7.5 ppm .
- High-performance liquid chromatography (HPLC) : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95% target peak area) .
- Mass spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ = 519.6 Da) .
Q. How should researchers handle and store Boc-Leu-ψ(CH2NH)-Asp(OBzl)-OH to ensure stability?
- Methodology :
- Store in a dark, dry environment at room temperature to prevent hydrolysis of the benzyl ester (Asp(OBzl)) or Boc group degradation. Use airtight containers under argon to minimize oxidation .
Advanced Research Questions
Q. How can researchers optimize the coupling efficiency of ψ(CH2NH) bonds during synthesis?
- Methodology :
- Reductive amination : Use sodium cyanoborohydride (NaBH3CN) in DMF at pH 5–6 to stabilize the Schiff base intermediate. Monitor reaction progress via HPLC and adjust stoichiometry (1.5–2.0 equivalents of amine) to maximize yield (>80%) .
- Troubleshooting : If coupling fails, check for residual moisture (use molecular sieves) or switch to a more polar solvent (e.g., DMSO) to improve solubility .
Q. How can spectral data contradictions (e.g., NMR vs. MS) be resolved for Boc-Leu-ψ(CH2NH)-Asp(OBzl)-OH?
- Methodology :
- Cross-validation : Compare NMR integration ratios (e.g., benzyl vs. tert-butyl protons) with theoretical values. For MS discrepancies, perform tandem MS (MS/MS) to identify fragmentation patterns .
- Case study : In one synthesis, an NMR peak at δ 2.8 ppm (unexpected CH2NH signal) was resolved by repeating the reaction under stricter anhydrous conditions, confirming residual TFA caused peak splitting .
Q. What experimental designs are suitable for studying the conformational stability of Boc-Leu-ψ(CH2NH)-Asp(OBzl)-OH in peptide mimics?
- Methodology :
- Circular dichroism (CD) : Analyze secondary structure in aqueous vs. organic solvents (e.g., 50% TFE to simulate membrane environments). Compare ψ(CH2NH) stability to native amide bonds .
- Molecular dynamics (MD) simulations : Use software like GROMACS to model hydrogen bonding and ψ(CH2NH) flexibility over 100-ns trajectories .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
